2,7-dimethyl-4H-chromen-4-one
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Overview
Description
2,7-Dimethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. . The structure of this compound consists of a benzene ring fused to a 4H-pyran ring, with methyl groups at the 2nd and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where substituted phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the cyclization of 2-benzylidene malononitriles with substituted resorcinols in methanol and calcium hydroxide at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pechmann condensation reactions. The reaction mixtures are stirred and heated in a water bath at 75–80°C for 1–1.5 hours . This method is favored due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the compound into dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
2,7-Dimethyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Medicine: It is used in the development of new drug candidates due to its versatile biological profile.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase and acetylcholinesterase, leading to its potential use in treating neurological disorders . Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- 7-Methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one
- 5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (Salvigenin)
- 2-(2-Phenylethyl)-4H-chromen-4-one
Comparison: 2,7-Dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromene derivatives. For example, the presence of methyl groups at the 2nd and 7th positions enhances its anticancer and antimicrobial properties .
Properties
CAS No. |
41796-13-8 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,7-dimethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3 |
InChI Key |
ZPFCSSUWRXOPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C |
Origin of Product |
United States |
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